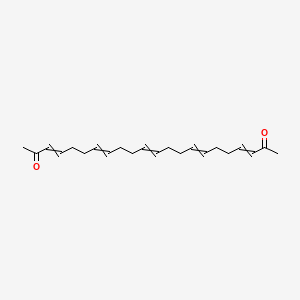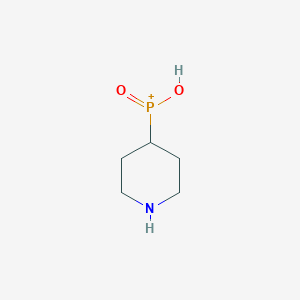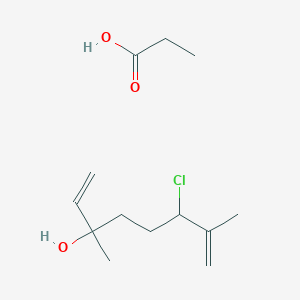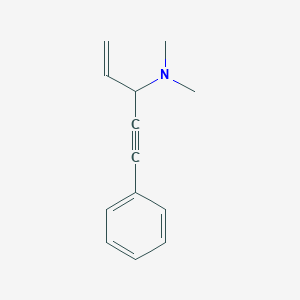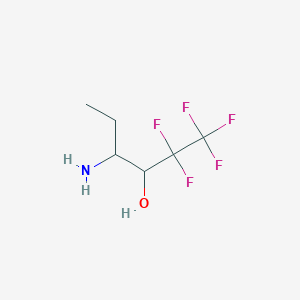![molecular formula C20H34OS B14235396 1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene CAS No. 352670-13-4](/img/structure/B14235396.png)
1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a dodecylsulfanyl group at the benzyl position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with dodecyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under reflux conditions with appropriate solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating electrons or hydrogen atoms to reactive oxygen species.
Molecular Targets: It interacts with cellular components such as lipids, proteins, and nucleic acids, protecting them from oxidative damage.
Pathways Involved: The compound modulates signaling pathways related to oxidative stress and inflammation, contributing to its protective effects.
Vergleich Mit ähnlichen Verbindungen
1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene can be compared with other similar compounds, such as:
(Dodecylsulfanyl)methyl quercetin derivatives: These compounds also exhibit antioxidant properties and are used in similar applications.
(Dodecylsulfanyl)methyl hydroquinone derivatives: Known for their antioxidant activity and potential therapeutic applications.
Uniqueness: this compound stands out due to its unique combination of a methoxy group and a dodecylsulfanyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
352670-13-4 |
|---|---|
Molekularformel |
C20H34OS |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
1-(dodecylsulfanylmethyl)-4-methoxybenzene |
InChI |
InChI=1S/C20H34OS/c1-3-4-5-6-7-8-9-10-11-12-17-22-18-19-13-15-20(21-2)16-14-19/h13-16H,3-12,17-18H2,1-2H3 |
InChI-Schlüssel |
RHKYTDVWIXZZAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


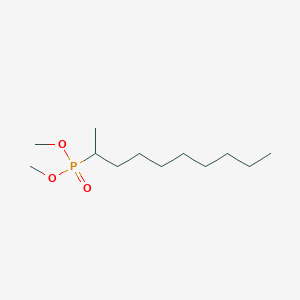
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)

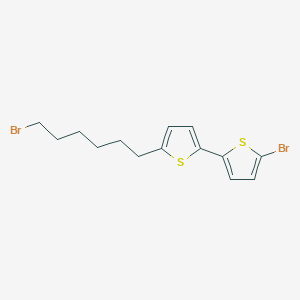
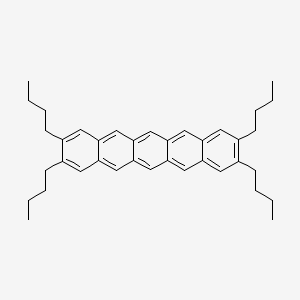
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
